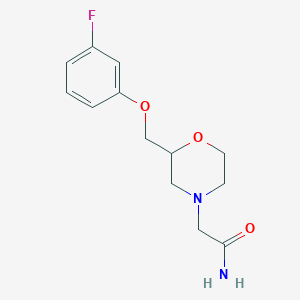

2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide

Description

2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide is a morpholine-derived acetamide compound characterized by a 3-fluorophenoxy methyl group attached to the morpholine ring. Its molecular formula is C₁₃H₁₇FN₂O₃, with a calculated molecular weight of 268.29 g/mol. The compound features a morpholine core, which is a six-membered ring containing one oxygen and one nitrogen atom, and an acetamide side chain.

Properties

Molecular Formula |

C13H17FN2O3 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

2-[2-[(3-fluorophenoxy)methyl]morpholin-4-yl]acetamide |

InChI |

InChI=1S/C13H17FN2O3/c14-10-2-1-3-11(6-10)19-9-12-7-16(4-5-18-12)8-13(15)17/h1-3,6,12H,4-5,7-9H2,(H2,15,17) |

InChI Key |

VAUBLQJWBYIFJI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1CC(=O)N)COC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide typically involves multiple steps, including the formation of the fluorophenoxy group and the morpholino ring, followed by their coupling with an acetamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide.

Chemical Reactions Analysis

2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Interaction Studies

Research indicates that 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide may interact with various biological targets, particularly enzymes involved in metabolic pathways. These interactions can lead to significant alterations in cellular signaling and metabolic processes, which are crucial for assessing its therapeutic potential.

Key Findings:

- Binding Affinity: Initial studies suggest a strong binding affinity to specific enzymes, indicating potential as a drug candidate.

- Metabolic Pathway Alterations: The compound's ability to modulate metabolic pathways highlights its relevance in pharmacological research.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide in vitro. The results indicated that the compound exhibited significant cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of specific signaling pathways.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of this compound. The findings demonstrated that it effectively inhibited key enzymes involved in glucose metabolism, suggesting its potential use in managing diabetes or metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and the morpholino ring are believed to play key roles in its biological activity, potentially affecting enzyme function and signal transduction pathways. detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

This section compares 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide with structurally related compounds, focusing on molecular properties, substituent effects, and biological implications.

Structural Analogs with Halogen Substituents

2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide (CAS: 1706459-63-3)

- Molecular Formula : C₁₃H₁₇ClN₂O₃

- Molecular Weight : 284.74 g/mol

- Key Differences: Replacement of fluorine with chlorine at the phenoxy group increases molecular weight by ~16.45 g/mol.

- Application : Used as a pharmaceutical intermediate, highlighting its relevance in drug synthesis .

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2)

- Molecular Formula : C₁₅H₁₇ClN₃O₂S

- Molecular Weight : 350.84 g/mol

- Key Differences : Incorporation of a thiazole ring and 2-chlorophenyl group introduces sulfur and additional aromaticity. The thiazole moiety may enhance π-π stacking interactions with biological targets, while the chlorophenyl group could influence receptor binding specificity.

Analogs with Varied Aromatic Substituents

(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

- Molecular Formula: Not explicitly provided (estimated C₂₃H₂₀FN₅O₃).

- Key Differences: Features an indolinone core and pyridinyl group. The fluoro substituent on the indolinone may enhance binding affinity, as suggested by its high activity score (5.797) in unspecified assays. The isoxazole and pyridine groups likely contribute to target selectivity, possibly in kinase or protease inhibition .

2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

- Molecular Formula : C₁₉H₂₂N₂O₃

- Molecular Weight : 326.39 g/mol

- Key Differences: A 3-methylphenoxy group replaces the fluorophenoxy moiety, increasing steric bulk. The morpholinylphenyl side chain may alter solubility and pharmacokinetic profiles compared to the target compound .

Key Observations :

- Aromatic Systems : Thiazole and pyridine rings introduce heteroatoms that can engage in targeted interactions (e.g., with ATP-binding pockets in kinases) .

- Synthetic Accessibility : The morpholine core is frequently synthesized via reductive amination or ring-closing reactions, as seen in derivatives from .

Research Findings and Implications

- Activity Scores: Compounds with fluoro substituents (e.g., 5.797 in ) consistently outperform methyl or amino analogs, suggesting halogenation is critical for potency .

- Solubility Challenges: Bulkier substituents (e.g., 3-methylphenoxy in ) may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .

- Synthetic Routes : Derivatives like the thiazole-containing compound () require multi-step protocols involving HATU-mediated couplings, highlighting the complexity of introducing heterocycles .

Biological Activity

2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide, with the CAS number 1706456-35-0, is a compound that has garnered attention for its potential biological activities. The unique structure of this compound, which includes a fluorophenoxy group, a morpholino ring, and an acetamide moiety, suggests diverse interactions with biological targets. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17FN2O3

- Molecular Weight : 268.28 g/mol

The compound's reactivity is influenced by its functional groups. The amide bond can undergo hydrolysis, while the morpholino ring is prone to nucleophilic substitutions. These properties allow for modifications that may enhance biological activity or alter physicochemical characteristics.

Initial studies indicate that 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide may interact with various biological targets, particularly enzymes involved in metabolic pathways. Such interactions could lead to significant alterations in cellular signaling and metabolic processes. Understanding these mechanisms is crucial for evaluating the compound's therapeutic potential and safety profile.

Antimicrobial Activity

Research has shown that compounds structurally similar to 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide exhibit notable antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of efficacy .

Anticancer Potential

The compound's potential in oncology has been explored through various studies. In vitro assays have screened related derivatives against multiple cancer cell lines, revealing promising results. For example, certain analogs exhibited significant growth inhibition against MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cell lines, with IC50 values indicating potent anticancer activity .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives similar to 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide against various pathogens. The results indicated that some derivatives had MIC values as low as 0.22 μg/mL against resistant strains of bacteria, showcasing their potential as effective antimicrobial agents .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, synthesized analogs were tested against a panel of 60 cancer cell lines. One compound showed an IC50 value of 3.96 ± 0.21 µM against MCF-7 cells, indicating strong growth inhibition and suggesting mechanisms involving apoptosis induction through modulation of proapoptotic and antiapoptotic proteins .

Comparative Analysis with Similar Compounds

The following table compares 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2-(2-((4-Fluorophenoxy)methyl)morpholino)acetamide | Similar core structure | Different position of fluorine |

| 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide | Chlorine instead of fluorine | Potentially different biological activity |

This comparison highlights how slight variations in structure can lead to differences in biological activity and therapeutic applications.

Q & A

Q. What synthetic strategies are employed to prepare 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide and its derivatives?

The synthesis typically involves multi-step routes, including:

- Reductive amination : Acetaldehyde and sodium borohydride cyanoborohydride (NaBH3CN) in methanol for morpholine ring formation .

- Coupling reactions : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF to introduce acetamide substituents, as seen in derivatives 33–39a .

- Deprotection steps : Acidic (TFA) or basic (LiOH) conditions to remove protecting groups like tert-butyl esters .

Critical intermediates such as 3-fluorophenoxy derivatives can be sourced from fluorinated aldehydes (e.g., 3-fluoro-2-hydroxybenzaldehyde) .

Q. How is the antifungal activity of this compound evaluated in vitro?

Key methodologies include:

- Minimal Inhibitory Concentration (MIC) : Determined via broth microdilution assays against fungal strains like Candida albicans and Aspergillus fumigatus .

- Minimal Fungicidal Concentration (MFC) : Assessed by subculturing aliquots from MIC assays onto agar plates to quantify fungicidal effects .

- Cytotoxicity screening : Use of Mosmann’s MTT assay on mammalian cell lines (e.g., Vero cells) to ensure selective toxicity .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms structural integrity, particularly for fluorinated and morpholine moieties .

- High-performance liquid chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .

- Mass spectrometry (MS) : Provides exact mass verification (e.g., via ESI-MS) .

Advanced Research Questions

Q. How do structural modifications influence the antifungal spectrum and potency?

Substituent optimization on the morpholin-2-one core and acetamide side chain significantly impacts activity:

- N-substituents : Derivatives with lipophilic groups (e.g., 4-isopropylaniline) enhance membrane penetration, reducing MIC values against Cryptococcus neoformans .

- Fluorophenoxy positioning : 3-Fluorophenoxy groups improve bioavailability compared to 2- or 4-fluoro analogs .

- Data-driven design : Phenotype microarrays (PM) screen for strain-specific vulnerabilities, guiding rational modifications .

Q. How can researchers resolve discrepancies in antifungal activity across fungal strains?

Contradictory data may arise from:

- Strain-specific resistance mechanisms : Profiling efflux pump activity (e.g., via rhodamine 6G assays) identifies overexpression in resistant strains .

- Biofilm vs. planktonic assays : Biofilm-embedded fungi often exhibit higher MIC values; use Calgary biofilm devices to model chronic infections .

- Synergistic studies : Combine with azoles (e.g., fluconazole) to overcome resistance, quantified via fractional inhibitory concentration indices (FICI) .

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Target identification : Genome-wide haploid deletion libraries in Saccharomyces cerevisiae pinpoint essential genes affected by the compound .

- Enzyme inhibition assays : Test activity against fungal ergosterol biosynthesis enzymes (e.g., CYP51) or chitin synthases .

- Membrane permeability studies : Use SYTOX Green dye to assess membrane disruption in real-time .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for LHMDS-mediated alkylation steps to avoid side reactions .

- Data validation : Cross-reference MIC/MFC results with CLSI (Clinical Laboratory Standards Institute) guidelines for antifungal testing .

- Advanced modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to fungal targets, guiding SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.